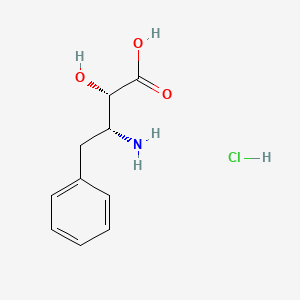![molecular formula C9H9NO3 B3108784 Methyl 4-[(hydroxyimino)methyl]benzoate CAS No. 168699-41-0](/img/structure/B3108784.png)
Methyl 4-[(hydroxyimino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(hydroxyimino)methyl]benzoate” is a synthetic organic compound . It has a molecular weight of 179.18 . The IUPAC name for this compound is "methyl 4-[(E)-(hydroxyimino)methyl]benzoate" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-5H,6H2,1H3" . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 129-131°C . The compound is stored at room temperature .Scientific Research Applications
1. Crystal Growth and Material Properties
Methyl 4-hydroxybenzoate crystals have been studied for their growth, optical, thermal, and mechanical properties. Vijayan et al. (2003) successfully grew these crystals using a slow evaporation solution growth technique, revealing their lattice parameters and hardness using various spectroscopic studies like FT-IR, FT-Raman, and X-ray diffraction techniques (Vijayan et al., 2003).
Safety and Hazards
“Methyl 4-[(hydroxyimino)methyl]benzoate” is associated with several hazard statements, including H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[(hydroxyimino)methyl]benzoate involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride to form the corresponding oxime, which is then methylated using dimethyl sulfate to yield the final product.", "Starting Materials": [ "4-formylbenzoic acid", "hydroxylamine hydrochloride", "dimethyl sulfate" ], "Reaction": [ "Step 1: Dissolve 4-formylbenzoic acid (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol and heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with cold ethanol and dry it under vacuum to obtain the oxime intermediate.", "Step 3: Dissolve the oxime intermediate in methanol and add dimethyl sulfate (1.2 equivalents) dropwise while stirring. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash the solution with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, Methyl 4-[(hydroxyimino)methyl]benzoate." ] } | |
CAS No. |
168699-41-0 |
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 4-[(Z)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3/b10-6- |
InChI Key |
VVHXCSFDEMZQFY-POHAHGRESA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\O |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)







![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)


